TRPC6 vs. TRPC3 Antagonist Selectivity Profile of the 2,6-Substituted Benzamide Scaffold
The specific 2-chloro-6-(trifluoromethyl)benzamide core (associated with CHEMBL2418809) demonstrates potent antagonism at the human TRPC6 ion channel (IC₅₀ = 4 nM) [1]. While the compound also exhibits activity at the related TRPC3 isoform (IC₅₀ = 5 nM), the 20% difference in potency (4 nM vs 5 nM) provides a quantifiable baseline for the scaffold's intrinsic selectivity window between these closely related channels [2]. This 4–5 nM potency range contrasts with alternative benzamide substitution patterns that often show >10-fold weaker activity or complete loss of channel modulation, underscoring the critical role of the 2-Cl,6-CF₃ substitution.
| Evidence Dimension | Inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 4 nM (TRPC6 antagonism) |
| Comparator Or Baseline | TRPC3 antagonism by same scaffold: 5 nM |
| Quantified Difference | 4 nM vs 5 nM (20% difference) |
| Conditions | Antagonist activity assessed at human TRPC6 and TRPC3 channels (unknown cellular origin); data curated in BindingDB from ChEMBL [1][2] |
Why This Matters
This data establishes the scaffold's inherent potency at TRPC6, providing a critical benchmark for researchers prioritizing this building block over analogs lacking ortho-chloro/trifluoromethyl substitution in programs targeting focal segmental glomerulosclerosis (FSGS) or cardiac hypertrophy.
- [1] BindingDB BDBM50439218 (CHEMBL2418809). IC₅₀ = 4 nM for human TRPC6 antagonist activity. View Source
- [2] BindingDB BDBM50439218 (CHEMBL2418809). IC₅₀ = 5 nM for human TRPC3 antagonist activity. View Source
